

# Application Notes and Protocols for C6 NBD Ceramide in Fluorescence Microscopy

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **C6 NBD Ceramide**

Cat. No.: **B015016**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**C6 NBD ceramide** (N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-6-aminocaproyl-D-erythro-sphingosine) is a fluorescently labeled, cell-permeable, short-chain ceramide analog. Its intrinsic fluorescence, conferred by the NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl) group, makes it a powerful tool for investigating the metabolism, transport, and signaling functions of ceramides in living and fixed cells using fluorescence microscopy.<sup>[1][2][3][4]</sup> This molecule is particularly valuable for visualizing the Golgi apparatus, studying the dynamics of lipid rafts, and investigating the induction of apoptosis.<sup>[1][3][4]</sup>

Ceramides are critical bioactive sphingolipids that function as second messengers in a variety of cellular processes, including programmed cell death (apoptosis), cell cycle regulation, and cellular stress responses.<sup>[5][6][7]</sup> The exogenous application of **C6 NBD ceramide** allows researchers to bypass upstream signaling events and directly probe the downstream effects of elevated ceramide levels.

These application notes provide detailed protocols for the use of **C6 NBD ceramide** in fluorescence microscopy to study the Golgi apparatus, lipid rafts, and apoptosis.

## Physicochemical Properties and Spectral Data

Proper handling and storage of **C6 NBD ceramide** are crucial for maintaining its fluorescence and biological activity.

| Property                | Value                                                                                                   |
|-------------------------|---------------------------------------------------------------------------------------------------------|
| Molecular Formula       | C <sub>30</sub> H <sub>49</sub> N <sub>5</sub> O <sub>6</sub>                                           |
| Molecular Weight        | 575.74 g/mol <a href="#">[1]</a>                                                                        |
| Excitation Maximum (Ex) | ~466 nm <a href="#">[1]</a> <a href="#">[3]</a>                                                         |
| Emission Maximum (Em)   | ~536 nm <a href="#">[1]</a> <a href="#">[3]</a>                                                         |
| Solubility              | Soluble in DMSO, ethanol, and chloroform <a href="#">[1]</a> <a href="#">[8]</a><br><a href="#">[9]</a> |
| Appearance              | Dark solid <a href="#">[1]</a>                                                                          |
| Storage Conditions      | Store at -20°C, protected from light <a href="#">[1]</a>                                                |

## Experimental Applications and Protocols

### Visualization of the Golgi Apparatus

**C6 NBD ceramide** is actively metabolized within the cell to fluorescent sphingomyelin and glucosylceramide, which accumulate in the Golgi apparatus, making it an excellent marker for this organelle in both live and fixed cells.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

#### Experimental Protocol: Live-Cell Imaging of the Golgi Apparatus

- Cell Seeding: Plate cells on glass-bottom dishes or coverslips to allow for high-resolution imaging.
- Reagent Preparation:
  - Prepare a 1 mM stock solution of **C6 NBD ceramide** in DMSO.
  - On the day of the experiment, prepare a 2-5 µM working solution of **C6 NBD ceramide** in a serum-free, phenol red-free medium. It is recommended to complex the **C6 NBD ceramide** with BSA by injecting the ethanolic stock into a vortexing solution of BSA.[\[10\]](#)

- Cell Staining:
  - Wash the cells once with pre-warmed imaging medium.
  - Incubate the cells with the **C6 NBD ceramide** working solution at 4°C for 30 minutes. This allows the lipid to label the plasma membrane.
  - Wash the cells twice with ice-cold medium to remove excess unbound probe.
- Imaging:
  - Add fresh, pre-warmed imaging medium to the cells.
  - Immediately transfer the dish to a fluorescence microscope equipped with a heated stage (37°C).
  - Visualize the cells using a standard FITC/GFP filter set (Excitation: ~466 nm, Emission: ~536 nm).
  - Acquire images over time (e.g., every 5-10 minutes for 1 hour) to observe the internalization of the probe and its accumulation in the perinuclear region corresponding to the Golgi apparatus.[\[11\]](#)

#### Protocol for Fixed Cells:

For fixed-cell imaging, cells can be fixed with 4% formaldehyde before or after staining.[\[1\]](#)[\[12\]](#) If fixing after staining, follow the live-cell protocol and then proceed with fixation. For staining after fixation, glutaraldehyde fixation followed by incubation with **C6 NBD ceramide** has been shown to effectively label the Golgi apparatus.[\[13\]](#) A subsequent incubation with defatted BSA can help to remove excess probe and enhance the specific Golgi staining.[\[13\]](#)

## Analysis of Lipid Rafts

Ceramides are known to induce the formation and coalescence of lipid rafts, which are specialized membrane microdomains enriched in sphingolipids and cholesterol.[\[14\]](#)[\[15\]](#) **C6 NBD ceramide** can be used to visualize these ceramide-rich platforms.

#### Experimental Protocol: Visualization of Ceramide-Enriched Membrane Domains

- Cell Preparation: Culture cells on imaging-quality glass-bottom dishes.
- Induction of Ceramide-Rich Rafts:
  - Treat cells with an agent to induce endogenous ceramide production (e.g., bacterial Sphingomyelinase, 100 mU/mL for 1-2 hours) or directly apply **C6 NBD ceramide**.
- Staining:
  - Prepare a 5-10  $\mu$ M working solution of **C6 NBD ceramide** in imaging medium.
  - Wash cells and incubate with the staining solution at 37°C for 15-30 minutes.
- Imaging:
  - Wash the cells twice with pre-warmed medium.
  - Image the cells immediately using a confocal or total internal reflection fluorescence (TIRF) microscope to visualize the distribution of the fluorescent ceramide in the plasma membrane. Look for the formation of distinct, brighter puncta or patches, which may represent ceramide-enriched lipid rafts.

## Induction and Monitoring of Apoptosis

Ceramide is a well-established second messenger in the induction of apoptosis.[\[5\]](#)[\[7\]](#)[\[16\]](#) Exogenous **C6 NBD ceramide** can mimic this effect and its fluorescence allows for the simultaneous monitoring of its uptake and the morphological changes associated with apoptosis.[\[17\]](#)

### Experimental Protocol: **C6 NBD Ceramide**-Induced Apoptosis Assay

- Cell Culture: Culture cells in appropriate multi-well plates.
- Induction of Apoptosis:
  - Prepare a working solution of **C6 NBD ceramide** at a concentration of 25-50  $\mu$ M in complete culture medium.[\[17\]](#)[\[18\]](#)

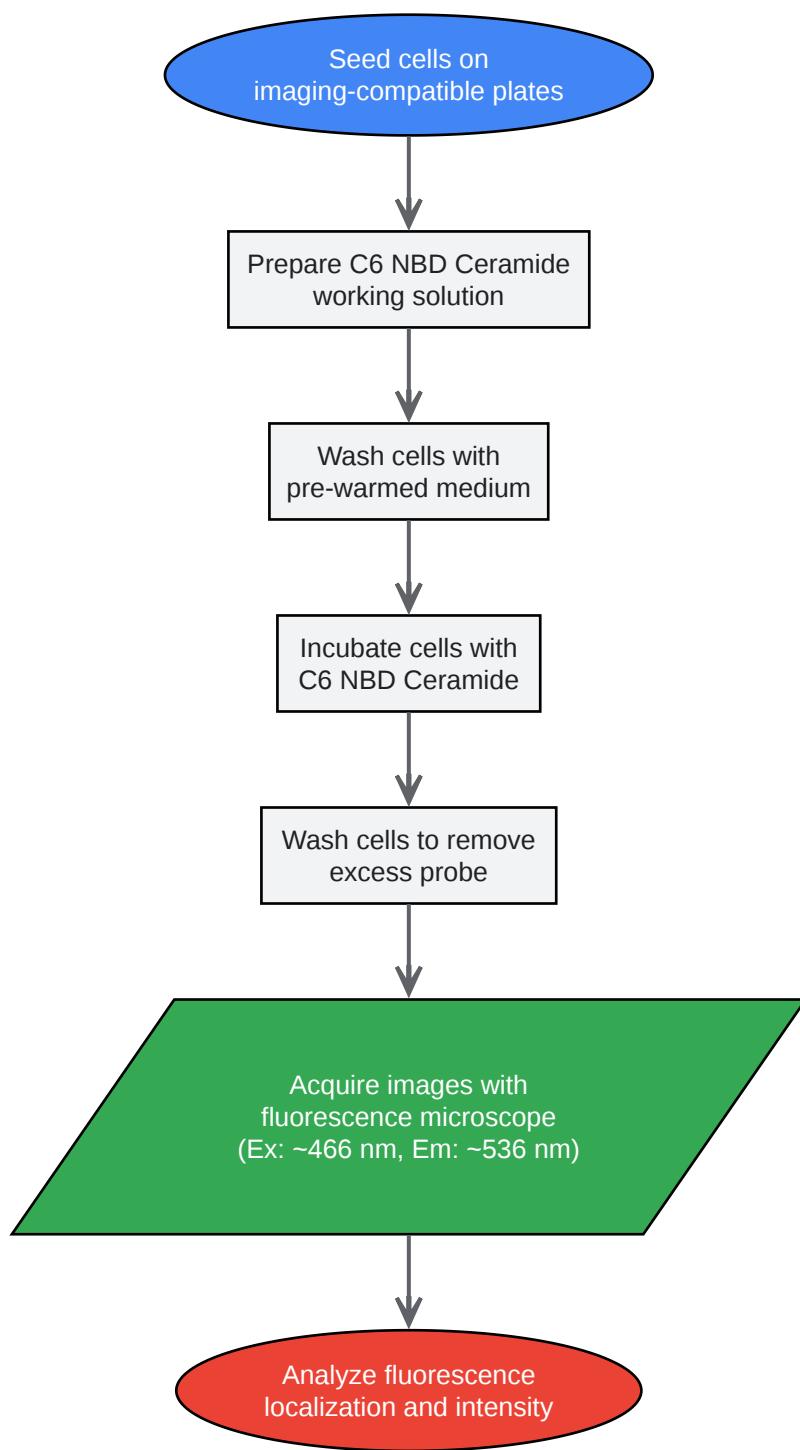
- Treat the cells with the **C6 NBD ceramide** solution and incubate for various time points (e.g., 6, 12, 24 hours).
- Apoptosis Assessment:
  - At each time point, harvest the cells.
  - Co-stain with other apoptosis markers, such as Annexin V-FITC (for early apoptosis) and Propidium Iodide (PI) or DAPI (for late apoptosis/necrosis).
  - Analyze the cells by fluorescence microscopy or flow cytometry. **C6 NBD ceramide** fluorescence will indicate the cells that have taken up the lipid, while the co-stains will provide a quantitative measure of apoptosis.


## Quantitative Data Summary

The optimal experimental conditions can vary depending on the cell type and specific research question. The following table provides a general guideline for concentrations and incubation times.

| Application         | Recommended Concentration | Incubation Time                          | Temperature   | Key Observations                                                                          |
|---------------------|---------------------------|------------------------------------------|---------------|-------------------------------------------------------------------------------------------|
| Golgi Staining      | 2-5 $\mu$ M               | 30 min (4°C pulse) then 30-60 min (37°C) | 4°C then 37°C | Perinuclear accumulation of fluorescence.[10]                                             |
| Lipid Raft Analysis | 5-10 $\mu$ M              | 15-30 min                                | 37°C          | Punctate or patched fluorescence on the plasma membrane.                                  |
| Apoptosis Induction | 25-50 $\mu$ M             | 6-24 hours                               | 37°C          | Increased Annexin V/PI staining, morphological changes (e.g., membrane blebbing).[17][18] |

## Diagrams


### Ceramide Signaling Pathway in Apoptosis



[Click to download full resolution via product page](#)

Caption: Simplified signaling pathway of ceramide-induced apoptosis.

## General Experimental Workflow for C6 NBD Ceramide Staining



[Click to download full resolution via product page](#)

Caption: General workflow for fluorescence microscopy using **C6 NBD ceramide**.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. biotium.com [biotium.com]
- 2. NBD C6-Ceramide (6-((N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)amino)hexanoyl)Sphingosine) 1 mg [thermofisher.com]
- 3. abpbio.com [abpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ingentaconnect.com [ingentaconnect.com]
- 7. Ceramide and apoptosis: exploring the enigmatic connections between sphingolipid metabolism and programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Biotium NBD C6-ceramide, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 10. genecopoeia.com [genecopoeia.com]
- 11. Pathway of C6-NBD-Ceramide on the host cell infected with Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdn.stemcell.com [cdn.stemcell.com]
- 13. Molecular trapping of a fluorescent ceramide analogue at the Golgi apparatus of fixed cells: interaction with endogenous lipids provides a trans-Golgi marker for both light and electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inimitable Impacts of Ceramides on Lipid Rafts Formed in Artificial and Natural Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Ceramide in apoptotic signaling and anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ceramide Promotes Apoptosis in Chronic Myelogenous Leukemia-Derived K562 Cells by a Mechanism Involving Caspase-8 and JNK - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for C6 NBD Ceramide in Fluorescence Microscopy]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b015016#using-c6-nbd-ceramide-for-fluorescence-microscopy>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)